![molecular formula C14H19Cl2NO3 B14374723 N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide CAS No. 90257-09-3](/img/structure/B14374723.png)
N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide is an organic compound belonging to the class of amides This compound features a complex structure with multiple functional groups, including chloro, ethoxy, and butanamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with butanoyl chloride to form the amide linkage.
Chlorination and Etherification: The final steps involve chlorination and etherification to introduce the chloro and ethoxy groups, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]acetamide
- N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]propionamide
- N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]benzamide
Uniqueness
N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
90257-09-3 |
|---|---|
Formule moléculaire |
C14H19Cl2NO3 |
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
N-[3-chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide |
InChI |
InChI=1S/C14H19Cl2NO3/c1-3-5-13(18)17-10-8-11(16)14(20-7-6-15)12(9-10)19-4-2/h8-9H,3-7H2,1-2H3,(H,17,18) |
Clé InChI |
NUJIBWXDOJUUCB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C(=C1)Cl)OCCCl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)
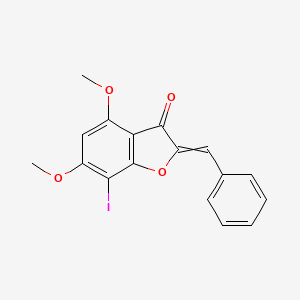
![2-[(Undec-3-en-1-yl)oxy]oxane](/img/structure/B14374651.png)

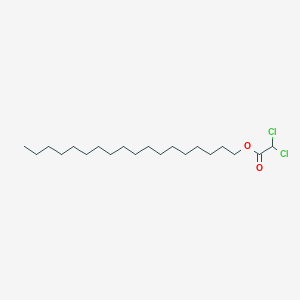
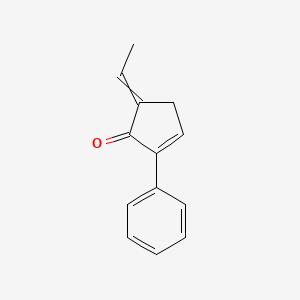
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)
stannane](/img/structure/B14374678.png)

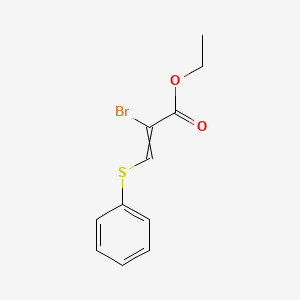
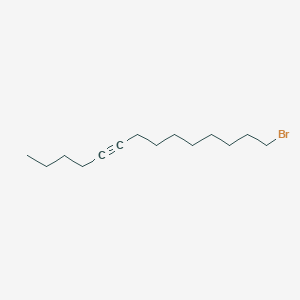
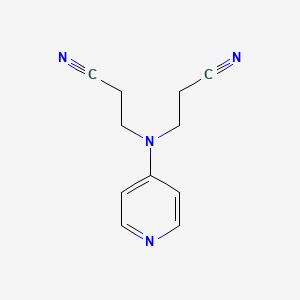
![4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14374701.png)

